1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Description
This compound features a piperidine ring substituted at the 4-position with a pyridin-3-ylmethyl group and a carboxylic acid moiety. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective group for the piperidine nitrogen, enhancing stability during synthetic processes . Its molecular formula is C₁₇H₂₄N₂O₄ (calculated based on structural analogs), with a molecular weight of approximately 320.38 g/mol.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-9-6-17(7-10-19,14(20)21)11-13-5-4-8-18-12-13/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYWFDPHZHPYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CN=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid, with the CAS number 1695428-18-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
The compound has a molecular formula of C17H24N2O4 and a molecular weight of 320.38 g/mol. It is characterized by the presence of a piperidine ring substituted with a pyridine moiety, which is often associated with various biological activities.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of similar piperidine derivatives. For instance, compounds with structural similarities have demonstrated significant inhibitory effects on cancer cell proliferation. In one study, a related compound showed an IC50 value of 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent activity against this aggressive cancer type .
The mechanism through which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, some derivatives have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .
Case Study 1: In Vivo Efficacy
In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with a structurally similar compound significantly inhibited lung metastasis compared to known treatments like TAE226 . This suggests that modifications in the piperidine structure can enhance therapeutic efficacy.
Case Study 2: Safety Profile
Toxicological assessments have indicated that related compounds exhibit no acute toxicity at high doses (up to 2000 mg/kg) in animal models . This safety profile is crucial for further development as potential therapeutic agents.
Biological Activity Summary Table
Toxicological Information
The safety data sheet for the compound indicates that specific toxicological effects have not been thoroughly studied. However, it is classified as not hazardous under normal conditions . Further research is needed to establish comprehensive safety and toxicity profiles.
Comparison with Similar Compounds
Core Piperidine Derivatives with Boc Protection
Key Observations :
Piperidine-4-carboxylic Acid Derivatives with Aromatic Substituents
Key Observations :
- The dihydrochloride salt of the pyridin-3-ylmethyl derivative (C₁₂H₁₈Cl₂N₂O₂) shows significantly higher solubility in water compared to the Boc-protected target compound, albeit with increased toxicity risks .
- tert-Butylbenzyl and methoxybenzyl substituents increase lipophilicity, which may enhance blood-brain barrier penetration but reduce metabolic stability .
Key Observations :
- Piperidine-4-carboxylic acid derivatives are frequently explored as prodrugs or enzyme inhibitors due to their structural mimicry of amino acids .
- Boc-protected compounds generally exhibit lower acute toxicity compared to unprotected variants but require careful handling due to dust inhalation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
